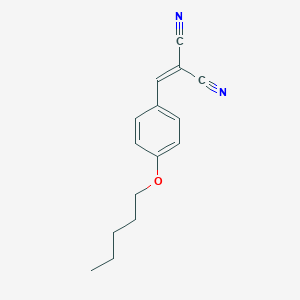

2-(4-(Pentyloxy)benzylidene)malononitrile

Description

Properties

IUPAC Name |

2-[(4-pentoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17/h5-8,10H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNQLZMJWDFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Pentyloxy Benzylidene Malononitrile

Knoevenagel Condensation: Mechanistic Insights and Reaction Optimization Strategies

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield the final product. The reaction is typically catalyzed by a base, often a weak amine. quora.com

The mechanism proceeds through the following key steps:

Deprotonation: The base catalyst abstracts a proton from the active methylene group of malononitrile (B47326), forming a resonance-stabilized carbanion (enolate). quora.comresearchgate.net

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(pentyloxy)benzaldehyde. This results in the formation of an aldol-type addition intermediate. organic-chemistry.org

Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy nitrile.

Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-(4-(pentyloxy)benzylidene)malononitrile. organic-chemistry.org

Reaction optimization strategies often focus on the choice of catalyst, solvent, temperature, and reaction time to maximize yield and minimize side product formation. nih.gov For instance, the reaction of benzaldehyde (B42025) and malononitrile has been optimized by studying parameters such as the amount of catalyst, temperature, and solvent. nih.gov

A wide array of catalytic systems have been developed to enhance the efficiency and selectivity of the Knoevenagel condensation for producing benzylidenemalononitrile (B1330407) derivatives. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Organic amines like triethylamine (B128534) and piperidine (B6355638) are commonly used as homogeneous catalysts. organic-chemistry.orgnih.gov For example, the synthesis of a related compound, 2-[4-(benzyloxy)benzylidene]malononitrile, was achieved by reacting 4-(benzyloxy)benzaldehyde (B125253) and malononitrile in ethanol (B145695) with triethylamine as the catalyst, heating the mixture for 3 hours. nih.gov Ammonium salts are also utilized in these condensation reactions. nih.gov

Heterogeneous Catalysts: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.gov This aligns with the principles of green chemistry by minimizing waste. nih.gov Various solid catalysts have been proven effective:

Metal-Organic Frameworks (MOFs): Amino-bifunctional frameworks have been shown to be efficient catalysts, where the metal centers act as Lewis acids to activate the carbonyl group, and the amine groups function as basic sites to deprotonate the malononitrile. nih.gov

Hydrotalcites: These layered double hydroxides, particularly those modified with titanium or zinc, have demonstrated high activity and selectivity as solid base catalysts. ias.ac.in Ti-Al-Mg hydrotalcite was found to be a particularly active, selective, and reusable catalyst for the Knoevenagel condensation of benzaldehyde and malononitrile. ias.ac.in

Mesoporous Nitrogen-Rich Carbon Nitride (mpg-CN): These metal-free solid bases have exhibited high activity, with the catalytic performance attributed to the presence of pyrrolic nitrogen species. researchgate.net

NiCu@MWCNT Nanohybrids: Monodisperse nickel-copper nanohybrids supported on multi-walled carbon nanotubes have shown high catalytic performance under mild conditions. nih.gov

Alum [KAl(SO4)2·12H2O]: This readily available and inexpensive catalyst has been used for the Knoevenagel reaction in aqueous media, demonstrating its potential as an eco-friendly option. rasayanjournal.co.in

The table below summarizes the performance of various catalytic systems in the synthesis of benzylidenemalononitrile derivatives.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Triethylamine | 4-(Benzyloxy)benzaldehyde, Malononitrile | Ethanol | 338.15 K | 3 h | ~91% | nih.gov |

| Ti-Al-Mg Hydrotalcite | Benzaldehyde, Malononitrile | Ethyl acetate | 60 °C | 4 h | 97.6% (selectivity) | ias.ac.in |

| NiCu@MWCNT nanohybrids | 3,4,5-trimethoxybenzaldehyde, Malononitrile | Water/Methanol | Room Temp. | 10 min | 96% | nih.gov |

| Alum | Benzaldehyde, Malononitrile | Water | Room Temp. | 2 h | 89% | rasayanjournal.co.in |

| mpg-C3N6 | Benzaldehyde, Malononitrile | Toluene | 100 °C | 8 h | >99% (selectivity) | researchgate.net |

The growing emphasis on sustainable chemical processes has led to the integration of green chemistry principles into the synthesis of benzylidenemalononitrile derivatives. researchgate.net Key strategies include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. The use of water as a medium for Knoevenagel condensations, sometimes in combination with ethanol, has been reported to be effective, often leading to the precipitation of the product, which simplifies isolation. rasayanjournal.co.inuni-regensburg.deresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Microwave irradiation has been employed to synthesize Knoevenagel adducts in high yields without the need for a catalyst and in some cases, without a solvent. researchgate.neteurekaselect.com This approach significantly reduces reaction times and waste. researchgate.neteurekaselect.com For instance, a range of benzylidenemalononitrile compounds were synthesized in 30 minutes using water as a solvent under microwave irradiation in catalyst-free conditions. eurekaselect.com

Energy Efficiency: The use of visible light in tandem photooxidative processes presents an energy-efficient alternative to thermal methods. uni-regensburg.de In one study, benzyl (B1604629) alcohols were oxidized to aldehydes in situ using light and air, followed by a Knoevenagel condensation, all in water. uni-regensburg.de Microwave-assisted synthesis is another energy-efficient method that can dramatically reduce reaction times compared to conventional heating. nih.gov

Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green synthesis. researchgate.netresearchgate.net For example, mesoporous carbon nitride catalysts were reused five times without a significant loss in activity. researchgate.net

Chemical Derivatization and Scaffold Functionalization Approaches for Analogues

The functionalization of the this compound scaffold is primarily achieved by modifying the starting materials, particularly the aromatic aldehyde. By employing a variety of substituted benzaldehydes in the Knoevenagel condensation with malononitrile, a diverse library of analogues can be synthesized. This approach allows for the systematic modulation of the electronic and steric properties of the final compound. nih.govrasayanjournal.co.in

For example, aldehydes with electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) have been successfully used to generate a wide range of benzylidenemalononitrile derivatives. nih.govrasayanjournal.co.in It has been observed that electron-withdrawing groups on the aromatic aldehyde can increase the efficiency of the condensation reaction and shorten reaction times. nih.gov

Furthermore, the benzylidenemalononitrile core itself serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. These α,β-unsaturated nitriles are precursors for preparing compounds such as 2-amino-4H-chromene-3-carbonitriles and various 4H-pyran derivatives, which are of interest in medicinal chemistry. researchgate.net

Considerations for Scalability and Sustainable Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure both economic viability and environmental sustainability.

Scalability:

Catalyst Selection: For large-scale synthesis, heterogeneous catalysts are generally preferred over homogeneous ones due to the ease of product purification and catalyst recovery, which simplifies the process and reduces costs. ias.ac.in The stability and reusability of the catalyst are critical factors. researchgate.net

Reaction Conditions: Mild reaction conditions (e.g., lower temperatures and pressures) are advantageous for scalability as they reduce energy consumption and the need for specialized, high-cost equipment. nih.gov

Process Intensification: Techniques like continuous flow processing can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing, making them attractive for large-scale production.

Sustainable Production:

Atom Economy: The Knoevenagel condensation is inherently an atom-economical reaction, as the main byproduct is water.

Waste Reduction: The use of recyclable heterogeneous catalysts and green solvents like water minimizes the generation of chemical waste. researchgate.netuni-regensburg.de Solvent-free methods, where applicable, are even more advantageous. researchgate.net

Energy Consumption: Optimizing the process to use less energy, for instance, by employing highly active catalysts that allow for lower reaction temperatures or utilizing alternative energy sources like microwave irradiation, is crucial for sustainable production. researchgate.netnih.gov A successful scale-up of a related light-driven cascade reaction has been demonstrated, highlighting the potential for more sustainable manufacturing processes. uni-regensburg.de

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Vibrational Modes and Functional Group Identification

Specific FTIR and Raman spectroscopic data for 2-(4-(pentyloxy)benzylidene)malononitrile are not available in the reviewed literature. Analysis of homologous compounds, such as 2-(4-(hexyloxy)benzylidene)malononitrile, typically shows characteristic peaks for the nitrile (-C≡N) stretching vibration around 2223 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching from the alkene and aromatic groups in the 1580-1610 cm⁻¹ region. Similar vibrational modes would be expected for the pentyloxy derivative, but precise peak positions and intensities remain undetermined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Analysis (¹H NMR, ¹³C NMR)

Detailed ¹H NMR and ¹³C NMR data for this compound have not been published. Based on closely related structures, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pentyloxy chain, the aromatic ring protons, and the vinylic proton. The chemical shifts and coupling constants would be crucial for confirming the structural connectivity. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework, but specific chemical shifts are not documented.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Responses

There is no available data on the UV-Vis absorption or fluorescence spectroscopy of this compound. The electronic transitions and photophysical properties, which are of interest for applications in materials science and photonics, have not been reported.

Mass Spectrometry for Molecular Mass and Purity Verification

The exact mass and fragmentation pattern of this compound as determined by mass spectrometry are not documented. This analysis would be essential for confirming the molecular weight and purity of the compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to analyze the distribution of electrons within the molecule.

While specific DFT data for 2-(4-(pentyloxy)benzylidene)malononitrile is not available in the cited literature, extensive studies have been performed on its close structural analogs, such as 4-hexyloxybenzylidenemalononitrile, 4-octyloxybenzylidenemalononitrile, and 4-decyloxybenzylidenemalonitrile nih.gov. These studies provide a strong basis for understanding the properties of the pentyloxy derivative.

Electron Density Distribution and Charge Transfer Characteristics

The electronic structure of benzylidenemalononitrile (B1330407) derivatives is characterized by a "push-pull" system. The alkoxy group (pentyloxy) on the phenyl ring acts as an electron-donating group (the "push"), while the malononitrile (B47326) group is a strong electron-accepting group (the "pull") mdpi.comresearchgate.net. This arrangement facilitates intramolecular charge transfer (ICT) from the donor end to the acceptor end of the molecule. DFT calculations can map the electron density to visualize this charge distribution. In related molecules, analysis shows a significant delocalization of electron density across the π-conjugated bridge that connects the donor and acceptor moieties, which is fundamental to their optical and electronic properties mdpi.comresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions wuxibiology.comchemrxiv.org. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor schrodinger.com. The energies and spatial distributions of these orbitals are key indicators of a molecule's electronic behavior.

HOMO-LUMO Energy Gap and its Correlation with Electronic Transitions and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity mdpi.com. A small energy gap suggests that the molecule is more reactive and can be more easily excited electronically, as it requires less energy to move an electron from the HOMO to the LUMO wuxibiology.comchemrxiv.org. This electronic excitation corresponds to the lowest energy absorption in the UV-Visible spectrum schrodinger.com.

Computational studies on homologous 4-alkoxybenzylidenemalononitrile compounds provide insight into these parameters.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Hexyloxybenzylidenemalononitrile | -6.001 | -2.179 | 3.822 |

| 4-Octyloxybenzylidenemalononitrile | -6.011 | -2.190 | 3.821 |

| 4-Decyloxybenzylidenemalonitrile | -5.999 | -2.118 | 3.881 |

Data sourced from a study on homologous compounds, providing a basis for estimating the properties of the pentyloxy derivative nih.gov.

The data indicates that the length of the alkoxy chain has a minor effect on the HOMO-LUMO energy gap in this series. It is therefore expected that this compound would exhibit a similar energy gap, likely in the range of 3.8-3.9 eV.

Chemical Hardness and Chemical Potential Calculations

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ) and chemical hardness (η) nih.gov.

Chemical Potential (μ) measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft" mdpi.com. It is calculated as η = (ELUMO - EHOMO) / 2.

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|

| 4-Hexyloxybenzylidenemalononitrile | -4.090 | 1.911 |

| 4-Octyloxybenzylidenemalononitrile | -4.100 | 1.910 |

| 4-Decyloxybenzylidenemalonitrile | -4.058 | 1.940 |

Data for homologous compounds calculated from their reported HOMO and LUMO energies nih.gov.

The high chemical hardness values suggest that these molecules are relatively stable, while the negative chemical potential indicates their capacity to accept electronic charge. The values for this compound are expected to be in a similar range.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study electronically excited states github.iochemrxiv.org. This method can predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. For a molecule with intramolecular charge transfer characteristics, TD-DFT is crucial for understanding the nature of these transitions, which are responsible for the molecule's color and photophysical properties nih.gov. The calculations can also determine the oscillator strength of these transitions, which relates to the intensity of the corresponding absorption peaks in an experimental spectrum.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Computational chemistry and quantum mechanical investigations offer profound insights into the non-covalent interactions (NCIs) and intermolecular forces that govern the supramolecular assembly of this compound. These weak interactions, while individually subtle, collectively dictate the crystal packing, polymorphism, and ultimately the material's bulk properties. Methodologies such as Hirshfeld surface analysis, density functional theory (DFT), and Atoms in Molecules (AIM) theory are instrumental in dissecting these forces.

Detailed research into derivatives of benzylidenemalononitrile provides a framework for understanding the intermolecular forces at play. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. For analogous compounds, this analysis reveals that the crystal packing is significantly influenced by a variety of weak interactions.

Furthermore, C–H···π interactions are noted to be significant, where a hydrogen atom interacts with the π-system of the aromatic ring. In some instances, weak hydrogen bonds of the C–H···N and C–H···O type contribute to the stability of the molecular packing. Theoretical charge density analysis has suggested that C–H···N and C–H···C(π) interactions can exhibit hydrogen-bond character. The presence of the alkoxy chain, in this case, the pentyloxy group, introduces additional flexibility and van der Waals interactions that influence the molecular arrangement.

Energy framework calculations on similar structures indicate that dispersion forces are generally the dominant attractive force, surpassing electrostatic interactions in the stabilization of the crystal lattice. The interplay of these various non-covalent interactions can lead to different crystalline forms, or polymorphs, each with distinct physical properties.

A summary of the typical non-covalent interactions and their contributions in related benzylidenemalononitrile structures is presented below.

| Interaction Type | Description | General Contribution to Crystal Packing |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Major contributor, reflecting the significance of van der Waals forces. |

| C···H / H···C | Contacts between carbon and hydrogen atoms. | Significant, often involved in shaping the molecular arrangement. |

| N···H / H···N | Interactions involving the nitrogen atoms of the nitrile groups and hydrogen atoms. | Moderate to significant, can include weak C–H···N hydrogen bonds. |

| C···C | Contacts between carbon atoms of the aromatic rings. | Can indicate the presence of π-π stacking interactions, contributing to stability. |

| C–H···π | A hydrogen atom interacting with the electron cloud of a phenyl ring. | Often plays a crucial role in the supramolecular architecture. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal structure, often in a slipped-stacking arrangement. researchgate.net |

It is important to note that while these findings are based on closely related structures, a specific computational analysis of this compound would be required for precise quantitative data regarding its non-covalent interactions.

Photophysical Phenomena: Mechanisms and Environmental Sensitivity

Solvatochromic Behavior: Solvent-Dependent Spectral Shifts and Solute-Solvent Interactions

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectra of the compound. For 2-(4-(pentyloxy)benzylidene)malononitrile, a donor-π-acceptor (D-π-A) type molecule, this behavior is particularly pronounced due to changes in the electronic distribution between the ground and excited states upon interaction with solvent molecules.

The solvatochromic effect can be categorized as either positive (bathochromic or red shift) or negative (hypsochromic or blue shift).

Positive Solvatochromism : This occurs when the excited state of a molecule is more polar than its ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap between the two states, resulting in a shift of the absorption or emission spectrum to a longer wavelength (red shift). For D-π-A molecules like this compound, the pentyloxy group acts as an electron donor and the malononitrile (B47326) group as an electron acceptor. Upon photoexcitation, there is an intramolecular charge transfer (ICT) from the donor to the acceptor, leading to a more polar excited state. Therefore, this compound is expected to exhibit positive solvatochromism.

Negative Solvatochromism : Conversely, negative solvatochromism is observed when the ground state is more polar than the excited state. A more polar solvent will preferentially stabilize the ground state, increasing the energy gap to the excited state and causing a shift to a shorter wavelength (blue shift).

The solvatochromic behavior of this compound in various solvents is a clear indicator of its intramolecular charge transfer character. As the solvent polarity increases, the emission spectra typically show a bathochromic shift, which is characteristic of positive solvatochromism.

Below is a table showcasing the solvatochromic data for a closely related compound, 2-(4-(hexyloxy)benzylidenemalononitrile), which illustrates the expected trend for the pentyloxy derivative.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| Cyclohexane | 31.2 | 350 | 400 |

| Toluene | 33.9 | 360 | 425 |

| Chloroform | 39.1 | 365 | 450 |

| Acetone | 42.2 | 362 | 470 |

| Acetonitrile | 45.6 | 360 | 480 |

| Ethanol (B145695) | 51.9 | 358 | 490 |

To quantitatively analyze the solvatochromic shifts, several models have been developed. These models correlate the spectral shifts with solvent polarity parameters.

Lippert-Mataga Model : The Lippert-Mataga equation is a widely used model to describe the effect of general solvent polarity on the Stokes shift (the difference between the absorption and emission maxima). The equation relates the Stokes shift to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n). A linear plot of the Stokes shift versus the orientation polarizability suggests that the solvatochromism is primarily due to a change in the dipole moment of the molecule upon excitation, without significant specific interactions like hydrogen bonding. For D-π-A systems, a positive slope in the Lippert-Mataga plot indicates an increase in the dipole moment upon excitation.

Aggregation-Induced Emission (AIE) and Solid-State Luminescence Enhancement

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. This is in contrast to the common aggregation-caused quenching (ACQ) effect. This compound and its derivatives are known to exhibit AIE properties.

The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, molecules like this compound can undergo various intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching the fluorescence.

Molecular Conformation : In the solid state or in aggregates, the molecules are forced into a specific conformation, and their intramolecular motions are sterically hindered. This blockage of non-radiative decay channels leads to a significant enhancement of the radiative decay, resulting in strong fluorescence. The twisted conformation of the benzylidene malononitrile core plays a crucial role in the AIE phenomenon.

Intermolecular Packing : The way molecules pack in the solid state significantly influences their AIE properties. Crystal structures of similar compounds reveal that specific intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking, can lock the molecular conformation and restrict intramolecular rotations. Different crystal polymorphs of the same compound can exhibit different emission colors and intensities due to variations in their packing modes.

The length of the alkoxy chain, in this case, the pentyloxy group, can modulate the AIE properties. The alkyl chain can influence the intermolecular packing and the morphology of the aggregates.

Modulation of Packing : Longer alkyl chains can lead to weaker π-π stacking interactions due to steric hindrance, which can, in some cases, enhance solid-state luminescence by preventing the formation of non-emissive excimers. Conversely, the van der Waals interactions between longer alkyl chains can promote more ordered packing, which also affects the emission properties.

Efficiency : The length of the alkyl chain can influence the quantum yield of the AIE. Studies on homologous series of 2-(4-(alkoxy)benzylidene)malononitriles have shown that varying the chain length can tune the emission color and intensity in the solid state. This provides a strategy for designing materials with specific solid-state emission characteristics.

The table below presents hypothetical AIE data for a series of 2-(4-(alkoxy)benzylidene)malononitriles to illustrate the effect of alkyl chain length.

| Alkoxy Group | Quantum Yield in THF (%) | Quantum Yield in Aggregate (%) | Emission Max in Aggregate (nm) |

|---|---|---|---|

| Methoxy (B1213986) | < 1 | 35 | 485 |

| Propoxy | < 1 | 40 | 490 |

| Pentyloxy | < 1 | 45 | 495 |

| Heptyloxy | < 1 | 42 | 492 |

Thermally Induced Luminescence Changes and Thermochromism

Thermochromism is the property of a substance to change color in response to a change in temperature. In the context of luminescence, this can manifest as a change in the emission color or intensity. While specific data on the thermochromism of this compound is not extensively reported, related malononitrile derivatives have shown temperature-dependent emission properties.

These thermally induced changes in luminescence can be attributed to several factors:

Changes in Molecular Packing : Temperature variations can induce phase transitions in the solid state, leading to different crystal packing arrangements. As discussed in the AIE section, changes in intermolecular interactions and molecular conformation directly affect the emission properties.

Increased Vibrational Modes : At higher temperatures, increased thermal energy can activate low-frequency vibrational modes that may provide additional non-radiative decay pathways, leading to a decrease in luminescence intensity (thermal quenching).

Rigidochromism : In viscous media or solid matrices, a decrease in temperature can lead to a more rigid environment, further restricting intramolecular motions and potentially enhancing luminescence. The emission wavelength can also be affected by the change in the polarity and polarizability of the surrounding medium with temperature.

Further research is needed to fully characterize the thermochromic behavior of this compound and to elucidate the specific mechanisms responsible for any observed temperature-dependent luminescence.

Excited State Dynamics and Photorelaxation Pathways of this compound

The photophysical behavior of this compound is governed by the dynamics of its excited states and the subsequent pathways through which it returns to the ground state. As a donor-π-acceptor (D-π-A) molecule, its photorelaxation is characterized by a significant intramolecular charge transfer (ICT) from the electron-donating pentyloxy-substituted phenyl ring to the electron-accepting malononitrile group upon photoexcitation. This process is highly sensitive to the surrounding environment, particularly the polarity and viscosity of the solvent.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excited state is a locally excited (LE) state, which rapidly evolves into an ICT state. The de-excitation from the S₁ state can occur through several competing radiative and non-radiative pathways.

The primary radiative decay pathway is fluorescence, the emission of a photon to return to the ground state. However, for many benzylidene malononitrile derivatives, non-radiative decay channels are highly efficient and often dominate the de-excitation process. The principal non-radiative pathway is believed to involve torsional motion around the central carbon-carbon double bond. This leads to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state. In this twisted conformation, the energy gap between the excited state and the ground state is significantly reduced, facilitating rapid internal conversion back to the ground state without the emission of light.

The competition between fluorescence and non-radiative decay via the TICT state is strongly influenced by the environment. In non-polar solvents, the formation of the highly polar TICT state is less favored, which can lead to a higher fluorescence quantum yield. Conversely, in polar solvents, the polar TICT state is stabilized, promoting the non-radiative decay pathway and often resulting in a lower fluorescence quantum yield.

Furthermore, the viscosity of the solvent can play a crucial role. In highly viscous media, the torsional motion required to form the TICT state is hindered. This restriction of molecular rotation can block the non-radiative decay channel, leading to an increase in fluorescence intensity and a longer excited-state lifetime. This phenomenon is characteristic of molecules known as "molecular rotors."

While specific photophysical data for this compound is not extensively documented in the literature, the behavior of closely related alkoxy-substituted benzylidenemalononitriles provides valuable insights. For instance, studies on similar donor-acceptor systems demonstrate a clear dependence of their photophysical properties on the solvent environment.

Table 1: Illustrative Photophysical Data for a Representative Donor-Acceptor Benzylidene Malononitrile in Various Solvents (Note: This data is representative of the class of compounds and may not be specific to this compound)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) |

| Cyclohexane | 2.02 | 350 | 420 | 4895 | 0.15 | 1.2 |

| Toluene | 2.38 | 355 | 445 | 6125 | 0.10 | 0.9 |

| Dichloromethane | 8.93 | 365 | 480 | 7450 | 0.05 | 0.5 |

| Acetonitrile | 37.5 | 370 | 510 | 8560 | 0.02 | 0.2 |

| Methanol | 32.7 | 368 | 525 | 9340 | 0.01 | 0.1 |

The data in Table 1 illustrates the typical solvatochromic behavior of these compounds. As the solvent polarity increases, both the absorption and emission maxima shift to longer wavelengths (a bathochromic shift), which is indicative of the stabilization of the more polar excited state relative to the ground state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases with solvent polarity, reflecting a greater degree of solvent reorganization around the molecule in the excited state.

The decrease in fluorescence quantum yield and excited-state lifetime with increasing solvent polarity is consistent with the TICT model. In more polar solvents, the energetic barrier to twisting and forming the non-emissive TICT state is lowered, making this non-radiative decay pathway more competitive with fluorescence.

Table 2: Effect of Viscosity on the Photophysical Properties of a Representative Donor-Acceptor Benzylidene Malononitrile (Note: This data is for a representative compound and illustrates the general trend.)

| Solvent System (Glycerol/Methanol mixture) | Viscosity (cP) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) |

| 100% Methanol | 0.55 | 0.01 | 0.1 |

| 50% Glycerol / 50% Methanol | 5.9 | 0.12 | 1.0 |

| 80% Glycerol / 20% Methanol | 60 | 0.35 | 2.8 |

| 90% Glycerol / 10% Methanol | 220 | 0.50 | 3.5 |

| 100% Glycerol | 934 | 0.65 | 4.2 |

Table 2 demonstrates the significant impact of viscosity on the photophysical properties. As the viscosity of the medium increases, both the fluorescence quantum yield and the excited-state lifetime increase substantially. This is a direct consequence of the mechanical restriction of the torsional motion required for the formation of the TICT state, which effectively "switches off" this efficient non-radiative decay channel, leading to enhanced fluorescence.

Crystallographic Analysis and Solid State Structural Organization

Single Crystal X-ray Diffraction Studies of Molecular Conformation and Crystal Packing Motifs

Although a detailed single-crystal X-ray diffraction study specifically for 2-(4-(pentyloxy)benzylidene)malononitrile is not extensively reported in the available literature, analysis of closely related benzylidene malononitrile (B47326) derivatives provides significant insights into the expected molecular conformation and packing arrangements.

The crystal packing in these types of structures is often characterized by specific motifs. For instance, in 2-(4-methylbenzylidene)malononitrile, molecules are observed to stack in a head-to-tail arrangement. researchgate.net The planarity of the core structure facilitates such stacking, which is a common feature in the crystal engineering of organic materials.

Interactive Table: Crystallographic Data for Analogous Benzylidene Malononitrile Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| 2-(4-Benzyloxybenzylidene)malononitrile | Triclinic | P-1 | 6.8470 | 9.6270 | 10.544 | 100.66 | 91.65 | 94.26 | nih.gov |

| 2-(2-Benzyloxybenzylidene)malononitrile | Triclinic | P-1 | 7.2959 | 9.4963 | 11.0280 | 97.709 | 107.953 | 105.155 | nih.gov |

Polymorphism and Crystal Form Diversity: Implications for Optical and Electronic Properties

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration for functional organic materials as different polymorphs can exhibit varied physical and chemical properties. A notable example within a related class of compounds is 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), which has been shown to exhibit at least two distinct crystal forms, an orthorhombic and a monoclinic system, by controlling crystallization conditions. mdpi.com

This crystal form diversity in DPAM has profound implications for its optical properties. The two polymorphs display different fluorescence, with one form showing a transformation from a red-emitting to a yellow-emitting state upon mechanical grinding. mdpi.com This mechanochromic behavior is directly linked to the alteration of the crystal packing and intermolecular interactions. mdpi.com

Given the structural similarities, it is plausible that this compound could also exhibit polymorphism. The flexible pentyloxy group may, in fact, promote the formation of different stable or metastable crystal forms. The existence of polymorphs would have significant consequences for its optical and electronic properties, as the intermolecular electronic coupling, which is highly dependent on the crystal packing, would differ between the forms.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) within Crystal Lattices

The supramolecular architecture of benzylidene malononitrile derivatives is dictated by a variety of intermolecular interactions. While classical hydrogen bonds are often absent in simpler derivatives unless specific functional groups are present, weaker interactions play a crucial role in the crystal packing. nih.gov

In the case of 2-(2-benzyloxybenzylidene)malononitrile, weak aromatic π-π stacking interactions are observed between inversion-related pairs of the central benzene (B151609) rings, with a centroid-centroid separation of 3.7784 Å. nih.gov Such interactions are fundamental in stabilizing the crystal lattice of planar aromatic molecules.

Correlation of Solid-State Molecular Arrangement with Photophysical Behavior

The arrangement of molecules in the solid state has a direct and significant impact on their photophysical properties. Aggregation-caused quenching is a common phenomenon in many organic luminophores, where close packing in the solid state leads to non-radiative decay pathways. However, strategic molecular design can lead to aggregation-induced emission (AIE) or enhanced solid-state emission.

In related compounds like 2-(4-(diphenylamino)benzylidene)malononitrile, the highly twisted molecular conformation in the solid state is suggested to suppress the formation of exciplexes or excimers, thereby enhancing luminescence. mdpi.com The different packing arrangements in its polymorphs lead to distinct photophysical behaviors, as evidenced by their different emission colors. mdpi.com

Nonlinear Optical Nlo Properties: Fundamental Principles and Device Relevance

Theoretical Framework for Molecular Nonlinear Optical Response

The NLO response of a molecule originates from the anharmonic motion of its electrons under the influence of a strong oscillating electric field from an incident light source. This nonlinear behavior is mathematically described by the induced dipole moment (μ), which can be expressed as a power series of the applied electric field (E):

μ = μ0 + αE + βE2 + γE3 + ...

Here, μ0 is the permanent dipole moment, α is the linear polarizability, β is the first hyperpolarizability (also known as the second-order polarizability), and γ is the second hyperpolarizability (or third-order polarizability).

The first hyperpolarizability, β, is responsible for second-order NLO phenomena such as second-harmonic generation (SHG), where two photons of the same frequency are combined to generate a single photon with twice the frequency (and half the wavelength). For a molecule to exhibit a non-zero β, it must be non-centrosymmetric; that is, it must lack a center of inversion. The D-π-A architecture of 2-(4-(pentyloxy)benzylidene)malononitrile fulfills this requirement. The pentyloxy group (-OC5H11) acts as an electron-donating group (D), the malononitrile (B47326) group (-C(CN)2) serves as a strong electron-accepting group (A), and the benzylidene bridge provides the conjugated π-system through which intramolecular charge transfer (ICT) occurs upon excitation. This charge transfer from the donor to the acceptor leads to a large change in the dipole moment, which is a key factor for a high β value.

The second hyperpolarizability, γ, governs third-order NLO effects. Unlike the first hyperpolarizability, γ can be non-zero for both centrosymmetric and non-centrosymmetric molecules.

Computation and Measurement of First and Second Hyperpolarizabilities

The NLO properties of molecules like this compound can be investigated through both computational and experimental methods.

Computational Approaches: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the hyperpolarizabilities of molecules. researchgate.net Various functionals, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to calculate the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). researchgate.net These calculations can provide valuable insights into the structure-property relationships that govern the NLO response. For instance, theoretical studies on similar benzylidenemalononitrile (B1330407) derivatives have shown that the magnitude of the first hyperpolarizability is highly dependent on the nature of the donor and acceptor groups and the length of the π-conjugated bridge. researchgate.net

Experimental Techniques: The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index and nonlinear absorption coefficient, from which the third-order nonlinear optical susceptibility (a macroscopic property related to the second hyperpolarizability γ) can be determined. researchgate.net For measuring the first hyperpolarizability (β), Hyper-Rayleigh Scattering (HRS) is a common technique.

Below is a table summarizing the types of data obtained from computational and experimental NLO studies of benzylidene malononitrile derivatives.

| Property | Computational Method | Experimental Technique | Significance |

| Dipole Moment (μ) | DFT | - | Relates to the asymmetry of charge distribution. |

| Linear Polarizability (α) | DFT | - | Describes the linear response to an electric field. |

| First Hyperpolarizability (β) | DFT | Hyper-Rayleigh Scattering (HRS) | Quantifies the second-order NLO response. |

| Second Hyperpolarizability (γ) | DFT | Z-scan | Quantifies the third-order NLO response. |

Molecular Design Strategies for Tailoring and Enhancing NLO Activity in Benzylidene Malononitriles

The NLO properties of benzylidene malononitriles can be systematically tailored and enhanced through strategic molecular design. The fundamental D-π-A structure serves as a versatile scaffold for modifications aimed at maximizing the intramolecular charge transfer and, consequently, the hyperpolarizability.

Key strategies include:

Modulation of Donor and Acceptor Strength: The magnitude of the NLO response is directly related to the strength of the electron-donating and electron-accepting groups. For the donor, increasing the electron-donating ability, for example, by extending the alkyl chain in the alkoxy group (e.g., from methoxy (B1213986) to pentyloxy to hexyloxy), can enhance the ICT and thus the hyperpolarizability. Studies on 4-hexyloxybenzylidenemalononitrile and 4-octyloxybenzylidenemalononitrile demonstrate the exploration of varying alkyl chain lengths. nih.gov

Extension of the π-Conjugated System: Lengthening the π-bridge between the donor and acceptor groups generally leads to a larger NLO response. This is because a longer conjugated path facilitates greater charge separation in the excited state.

Planarity of the Molecule: A more planar molecular structure enhances π-electron delocalization, which is favorable for ICT and results in a larger hyperpolarizability. The benzylidenemalononitrile moiety itself is nearly planar. researchgate.net

Introduction of Auxiliary Donors or Acceptors: Attaching additional electron-donating or withdrawing groups to the main molecular framework can further modulate the electronic properties and enhance the NLO response.

The synthesis of various benzylidenemalononitrile derivatives is often achieved through the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malononitrile, a versatile method that allows for the introduction of a wide range of donor groups. mdpi.comresearchgate.net

Potential Applications in Advanced Photonic and Optoelectronic Technologies

Materials with significant NLO properties, such as this compound and its derivatives, are promising candidates for a variety of applications in advanced photonic and optoelectronic technologies. nih.gov Their ability to manipulate light at the molecular level opens up possibilities for the development of next-generation optical devices.

Potential applications include:

Optical Switching: The change in the refractive index of an NLO material upon application of an intense light beam can be used to create all-optical switches. These devices could enable ultrafast data processing and routing in optical communication networks.

Frequency Conversion: The second-harmonic generation (SHG) capability of non-centrosymmetric NLO molecules can be utilized for frequency conversion of laser light. For example, infrared laser light can be converted to visible light, which has applications in laser pointers, data storage, and medical imaging.

Optical Data Storage: The NLO response of these materials could be harnessed for high-density three-dimensional optical data storage, where information is written and read using focused laser beams.

Telecommunications: NLO materials are crucial for developing components for optical telecommunications, such as modulators and frequency mixers.

The development of practical devices often requires the incorporation of these NLO chromophores into a macroscopic material, such as a polymer matrix, in a non-centrosymmetric arrangement. nih.gov

Molecular Engineering and Materials Science Applications

Design and Fabrication of Organic Electronic Materials

The design of novel organic electronic materials often leverages molecules with donor-acceptor architectures to achieve desired optical and electrical properties. Benzylidenemalononitrile (B1330407) derivatives, which contain an electron-donating alkoxybenzylidene group and an electron-accepting malononitrile (B47326) group, fit this paradigm.

The performance of organic electronic devices is critically dependent on the morphology of the thin films used in their construction. For benzylidenemalononitrile derivatives, the ability to form smooth, uniform films is a key factor for their integration into devices. Research on related compounds, such as 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), demonstrates a notable capacity for forming films with a smooth morphology. rsc.orgresearchgate.net For instance, thin films of HEMABM prepared by spin coating exhibited a smoothness of 10.81 nm, which is comparable to that of the well-known polymer MEH-PPV (10.63 nm). rsc.orgresearchgate.net The choice of solvent is a critical parameter in controlling the film morphology. Studies on HEMABM have explored a variety of solvents with different polarities, including methanol, THF, chloroform, and toluene, to optimize the film quality for device fabrication. nih.gov The ability to control thin-film morphology is essential for ensuring efficient charge transport and light emission in the solid state.

Derivatives of benzylidenemalononitrile have shown promise as low molecular weight fluorescent materials for use in Organic Light-Emitting Diodes (OLEDs). The compound HEMABM, for example, has been synthesized and utilized as an emissive material in a solution-processed OLED. rsc.orgnih.gov This small molecule exhibited efficient solid-state emission and electroluminescence properties. rsc.orgnih.gov

Devices fabricated using HEMABM demonstrated performance characteristics that highlight the potential of this class of compounds. The electrical properties, such as a low threshold voltage of approximately 1.0 V, are comparable to established materials like MEH-PPV. rsc.orgresearchgate.net Furthermore, these devices achieved a luminance of 1300 cd/m², indicating their capability as effective light-emitting components in electronic displays. rsc.orgresearchgate.net The electroluminescent behavior of this material produces a broad spectral emission, spanning into the orange part of the spectrum. nih.gov

| Compound | Device Role | Threshold Voltage (V) | Luminance (cd/m²) | Reference |

| HEMABM | Emissive Material | ~1.0 | 1300 | rsc.orgresearchgate.net |

| MEH-PPV | Emissive Material | ~1.0 | 2600 | rsc.orgresearchgate.net |

Liquid Crystalline Behavior and Mesophase Characterization

The incorporation of flexible alkyl chains, such as a pentyloxy group, into rigid molecular cores is a common strategy for inducing liquid crystalline behavior. This combination of structural elements can lead to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

A study on a series of homologous compounds, 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline, which features the pentyloxy group, has demonstrated the formation of various liquid crystal phases. researchgate.net Depending on the length of the second alkoxy chain, these compounds exhibit nematic and smectic C phases. researchgate.net For example, the compound with a pentoxy chain (DC5A5) shows a transition to a smectic C phase. researchgate.net The characterization of these phases is typically carried out using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). POM reveals characteristic textures, such as the schlieren texture for the nematic phase and fan-shaped textures for smectic phases, which allow for the identification of the specific mesophase. researchgate.net

The thermal properties and phase transition temperatures for a related series, 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline (DC9An), have been extensively studied. koyauniversity.orgresearchgate.net This series shows that shorter alkoxy chains (n=1-3) lead to purely nematic phases, while longer chains (n=8-10) result in purely smectic phases. koyauniversity.orgresearchgate.net Intermediate chain lengths exhibit both nematic and smectic phases. koyauniversity.orgresearchgate.net This systematic variation underscores the role of the alkoxy chain length in determining the type and stability of the mesophase.

| Compound Series | Alkoxy Chain Length (n) | Observed Mesophases |

| DC9An | 1-3 | Nematic |

| DC9An | 4-7 | Nematic, Smectic A, Smectic C |

| DC9An | 8-10 | Smectic |

Chemosensing Platforms and Sensing Mechanisms

The malononitrile group is a known chemical moiety used in the design of chemosensors, particularly for the detection of nucleophilic analytes. While direct studies on 2-(4-(pentyloxy)benzylidene)malononitrile as a chemosensor are not prevalent, the broader class of compounds provides insight into potential applications. For instance, various fluorescent chemosensors have been developed for the detection of malononitrile itself, highlighting its reactivity and utility in sensing applications. nih.gov

Furthermore, related structures incorporating a triphenylamine (B166846) unit attached to the benzylidenemalononitrile core have been investigated for their chemosensory properties. mdpi.com In these donor-acceptor molecules, the triphenylamine group acts as the electron donor and the dicyano group serves as the electron acceptor. mdpi.com This electronic structure can be perturbed by the presence of specific analytes, leading to a detectable change in the optical or electronic properties of the molecule, forming the basis of a sensing mechanism.

Supramolecular Assembly and Self-Organized Structures for Functional Materials

Supramolecular assembly, the spontaneous organization of molecules into well-defined structures, is a powerful tool for creating functional materials. The crystal structure of molecules provides fundamental insights into the non-covalent interactions that govern their self-assembly.

Future Research Directions and Concluding Perspectives

Current Challenges and Limitations in the Comprehensive Study of 2-(4-(Pentyloxy)benzylidene)malononitrile

A comprehensive understanding of this compound is currently hampered by several challenges that are common to the study of novel organic functional materials.

Limited Structure-Property Relationship Data: There is a significant gap in the detailed understanding of how the pentyloxy functional group specifically influences the compound's electronic, optical, and biological properties compared to other alkoxy derivatives. Establishing these relationships is crucial for designing molecules with targeted functionalities.

Solubility and Processability: While benzylidenemalononitrile (B1330407) compounds are generally soluble in common organic solvents, their limited solubility in greener solvents like water can pose a challenge for sustainable synthesis and application development. solubilityofthings.com Achieving high solubility in environmentally benign media without compromising the compound's stability is a key hurdle.

Polymorphism and Crystal Engineering: Organic molecules like BMN derivatives can often exhibit polymorphism, where different crystal packing arrangements lead to vastly different material properties. Controlling crystallization to obtain a desired polymorph with optimal characteristics remains a significant challenge that requires extensive screening and advanced characterization.

Scalability of Synthesis: While numerous lab-scale syntheses for BMN derivatives exist, developing protocols that are scalable, cost-effective, and environmentally friendly for industrial production presents a considerable challenge.

Emerging Methodologies in Synthesis and Characterization

Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with producing this compound and its derivatives. The classical Knoevenagel condensation remains the primary synthetic route, but modern variations focus on sustainability and efficiency. acs.org

Sustainable Synthesis:

Photocatalysis in Aqueous Media: A notable development is the use of visible-light-driven photocatalysis for the synthesis of BMN derivatives. uni-regensburg.deresearchgate.net This method often employs water as a solvent and can proceed at room temperature, aligning with the principles of green chemistry by reducing energy consumption and avoiding hazardous organic solvents. uni-regensburg.deresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Knoevenagel condensation, significantly reducing reaction times (often to minutes) and increasing yields, sometimes even in catalyst-free and solvent-free conditions. eurekaselect.comresearchgate.netnih.gov

Novel Catalytic Systems: Research into heterogeneous catalysts, such as monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), offers high catalytic performance under mild conditions, with the added benefits of catalyst recovery and reusability. nih.govresearchgate.net Eco-friendly and inexpensive catalysts like potassium alum are also being successfully employed in aqueous media. rasayanjournal.co.in

Advanced Characterization: Beyond standard spectroscopic techniques (NMR, FT-IR, Mass Spectrometry), a deeper understanding of the compound's solid-state properties requires advanced characterization.

Single-Crystal X-ray Diffraction: This technique is indispensable for unambiguously determining the molecular structure and understanding the intermolecular interactions that govern crystal packing and polymorphism.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for assessing the thermal stability of the compound, which is vital for applications in electronic devices.

Predictive Modeling and High-Throughput Screening for Novel Derivatives with Targeted Properties

In silico methods are becoming increasingly vital for accelerating the discovery and optimization of new molecules, saving both time and resources. researchgate.net For this compound, computational modeling can guide the synthesis of novel derivatives with enhanced properties.

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the structural and electronic properties of molecules. physchemres.orgpnrjournal.com This method can be used to predict molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and electronic properties, which are essential for understanding the reactivity and potential applications in organic electronics. physchemres.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative effects. physchemres.orgpnrjournal.com

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to predict various physicochemical properties such as solubility, boiling point, and partition coefficients for a large library of virtual derivatives. figshare.com

High-Throughput Virtual and Experimental Screening: Computational tools can be used to screen libraries of potential derivatives for desired properties, such as drug-likeness or specific pharmacokinetic profiles (ADME-Tox). mdpi.comnih.gov Promising candidates identified through this virtual screening can then be synthesized and subjected to high-throughput experimental screening to validate their predicted activities. For instance, studies on similar alkoxybenzylidenemalononitriles have used in silico tools to predict their potential as anticancer agents. nih.gov

Below is a table representing the types of data that can be generated through predictive modeling for a hypothetical derivative of this compound.

| Computational Method | Predicted Property | Example Value/Descriptor | Implication |

|---|---|---|---|

| DFT (B3LYP/6-311G) | HOMO-LUMO Energy Gap | 3.5 eV | Electronic properties, potential semiconductor behavior |

| NBO Analysis | Stabilization Energy (E2) | 15.2 kcal/mol | Intramolecular charge transfer and stability |

| QSPR | Water Solubility (logS) | -4.2 | Predicts solubility for formulation development |

| ADME-Tox Prediction | Caco-2 Permeability | High | Potential for oral bioavailability |

| ADME-Tox Prediction | hERG Inhibition | No | Low risk of cardiotoxicity |

Sustainable Development and Interdisciplinary Research Opportunities in Advanced Materials

The future development of materials based on this compound is intrinsically linked to the principles of sustainable design and interdisciplinary collaboration. Malononitrile (B47326) and its derivatives are versatile building blocks for a wide range of functional materials. issr-journals.orgresearchgate.netnih.gov

Green Chemistry and Lifecycle Assessment: The adoption of sustainable synthesis methods, such as those using water as a solvent, visible light energy, and recyclable catalysts, is a critical first step. uni-regensburg.denih.gov A holistic approach involves considering the entire lifecycle of the material, from the sourcing of precursors to end-of-life recycling or degradation.

Materials for Organic Electronics: The electron-accepting nature of the malononitrile group makes these compounds promising candidates for organic semiconductors, non-linear optical (NLO) materials, and components in organic light-emitting diodes (OLEDs). nih.gov Interdisciplinary collaboration between organic chemists, materials scientists, and physicists is essential to design, synthesize, and fabricate efficient electronic devices.

Bioactive Compounds and Pharmaceutical Applications: BMN derivatives have been investigated for a wide range of biological activities. nih.gov Future research could involve collaborations with pharmacologists and biochemists to explore the potential of this compound and its derivatives as therapeutic agents, guided by predictive modeling to optimize for efficacy and minimize toxicity. nih.gov

Sensing and Smart Materials: The sensitivity of the electronic structure of BMN compounds to their environment opens up possibilities for their use in chemical sensors. Research in this area would require expertise from analytical chemistry and engineering to develop sensor platforms that incorporate these molecules as active elements.

Q & A

Q. What are the standard synthetic routes for 2-(4-(Pentyloxy)benzylidene)malononitrile, and how can reaction conditions be optimized for higher yields?

- Catalyst loading : 3 mol% Bi(NO₃)₃ improves yield while minimizing waste.

- Solvent system : Ethanol-water mixtures (1:1 v/v) balance solubility and reaction kinetics.

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement employs the SHELX suite (e.g., SHELXL for structure solution and SHELXS for least-squares refinement). Key parameters include:

Q. What spectroscopic techniques are used to characterize its electronic properties?

- FT-IR : Identifies nitrile (C≡N) stretches at ~2200 cm⁻¹ and aromatic C–H bending modes .

- UV-Vis : Measures absorption maxima (~476 nm) to estimate optical bandgap () via Tauc plots () .

- NMR : and spectra confirm regiochemistry (e.g., deshielded benzylidene protons at δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. How do solvent polarity and excitation wavelength influence its fluorescence via intramolecular charge transfer (ICT)?

Studies on derivatives like DMMC reveal dual emission bands from local excited (LE) and ICT states. Key findings:

- Solvent dependence : Polar solvents (e.g., DMF) stabilize ICT, red-shifting emission (e.g., Δλ = 50 nm in water vs. ethanol) .

- Concentration effects : Aggregation at high concentrations (>1 mM) quenches fluorescence via excimer formation .

- Wavelength selectivity : Excitation at 350 nm preferentially populates ICT states, while 300 nm favors LE states .

Q. What computational methods are used to predict nonlinear optical (NLO) properties?

Density functional theory (DFT) with B3LYP/6-311+G(d,p) calculates polarizability () and hyperpolarizability (). For example:

- in ethyl acetate, driven by the electron-withdrawing nitrile groups .

- CAM-B3LYP improves accuracy for charge-transfer excitations .

Q. How does structural modification (e.g., substituent position) affect its biological activity?

Analogues with para-substituents (e.g., 3,4-dihydroxy) show enhanced tyrosinase inhibition () by chelating copper in the enzyme active site . Key modifications:

- Electron-donating groups (e.g., –OCH₃) improve bioavailability via increased LogP .

- Ortho vs. para substitution : Para-substituted derivatives exhibit better planarity, enhancing CYP450 inhibition (e.g., CYP1A2 ) .

Q. What challenges arise in crystallographic refinement for polymorphic forms?

Polymorphism, as seen in solvent-dependent packing (e.g., ethyl acetate vs. DMF), complicates refinement by altering:

- Unit cell symmetry : Triclinic () vs. monoclinic () systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.